1-(3-Fluoropropyl)piperazine
Overview
Description
1-(3-Fluoropropyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 1-(3-Fluoropropyl)piperazine can be achieved through several methods. One common approach involves the reaction of piperazine with 3-fluoropropyl halides under basic conditions. This reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and minimizing waste.
Chemical Reactions Analysis
1-(3-Fluoropropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-alkylated piperazines, N-oxides, and various substituted derivatives.
Scientific Research Applications
1-(3-Fluoropropyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological systems, particularly in the investigation of receptor-ligand interactions and enzyme inhibition.
Industry: The compound is utilized in the development of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding to the receptor and causing hyperpolarization of nerve endings. This results in the inhibition of neurotransmitter release and subsequent physiological effects . The fluoropropyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its unique pharmacological profile.
Comparison with Similar Compounds
1-(3-Fluoropropyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Fluoroethyl)piperazine: Similar in structure but with a shorter fluoroalkyl chain, potentially affecting its pharmacokinetic properties.
1-(4-Fluorobutyl)piperazine: Contains a longer fluoroalkyl chain, which may influence its lipophilicity and membrane permeability.
1-(3-Chloropropyl)piperazine: Substitution of fluorine with chlorine can alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its balance between hydrophilicity and lipophilicity, as well as its ability to form stable interactions with various molecular targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-(3-fluoropropyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2/c8-2-1-5-10-6-3-9-4-7-10/h9H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLFFUHMNSTDJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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